Bienvenue dans la boutique en ligne BenchChem!

2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid

Conformational analysis Metabolic stability Pyridazinone SAR

2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid (CAS 1286713-58-3) is a pyridazinone-based small molecule with the molecular formula C15H16N2O4 and a molecular weight of 288.30 g/mol. It belongs to the 6-oxo-1,6-dihydropyridazine class, characterized by a 4-ethoxyphenyl substituent at the 3-position and an α-methyl-substituted propanoic acid side chain at the N1-position.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 1286713-58-3
Cat. No. B2802243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
CAS1286713-58-3
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)O
InChIInChI=1S/C15H16N2O4/c1-3-21-12-6-4-11(5-7-12)13-8-9-14(18)17(16-13)10(2)15(19)20/h4-10H,3H2,1-2H3,(H,19,20)
InChIKeyMBFROVQQNLTAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid (CAS 1286713-58-3): Procurement-Relevant Chemical Identity and Scaffold Classification


2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid (CAS 1286713-58-3) is a pyridazinone-based small molecule with the molecular formula C15H16N2O4 and a molecular weight of 288.30 g/mol . It belongs to the 6-oxo-1,6-dihydropyridazine class, characterized by a 4-ethoxyphenyl substituent at the 3-position and an α-methyl-substituted propanoic acid side chain at the N1-position . This scaffold is commonly explored in medicinal chemistry for enzyme inhibition and anti-inflammatory applications, with the free carboxylic acid moiety offering a versatile handle for further derivatization [1].

Why Generic Pyridazinone Propanoic Acid Analogs Cannot Substitute for 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid in Research Procurement


Close structural analogs within the 6-oxopyridazinone propanoic acid family differ in critical physicochemical and structural parameters that directly impact target engagement, pharmacokinetic behavior, and synthetic utility. The target compound's α-methyl branching on the propanoic acid chain distinguishes it from the straight-chain positional isomer (CAS 1255785-01-3), altering conformational flexibility and metabolic stability profiles [1]. Additionally, the 4-ethoxyphenyl substituent confers distinct lipophilicity (LogP 1.95) and hydrogen-bonding capacity compared to methyl or fluoro analogs, which can lead to divergent solubility, permeability, and protein-binding outcomes . Generic substitution without these specific structural features risks irreproducible biological results and failed derivatization campaigns. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid vs. Closest Analogs


α-Methyl Branching Confers Distinct Conformational Restraint vs. Straight-Chain Positional Isomer

The target compound incorporates an α-methyl group on the propanoic acid linker (N–CH(CH3)–COOH), whereas the positional isomer 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid (CAS 1255785-01-3) features a straight-chain N–CH2–CH2–COOH attachment [1]. This branching reduces the rotatable bond count from 6 to 5 and introduces a chiral center, constraining the conformational freedom of the carboxylic acid side chain. Such α-methyl substitution in analogous scaffolds has been associated with altered metabolic stability due to steric hindrance at the α-carbon and modified hydrogen-bonding geometry with target proteins .

Conformational analysis Metabolic stability Pyridazinone SAR

Enhanced Lipophilicity (LogP 1.95) vs. Positional Isomer (LogP 1.5) Suggests Superior Membrane Permeability

The computed octanol-water partition coefficient (XLogP3) for the target compound is 1.95 , compared to a consensus LogP of 1.5 for the positional isomer 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid (CAS 1255785-01-3) [1]. This ΔLogP of +0.45 units represents an approximately 2.8-fold increase in predicted lipophilicity, which correlates with enhanced passive membrane permeability in established drug-likeness models. The increased LogP arises from the α-methyl substituent and the altered electronic environment of the substituted pyridazinone nitrogen.

Lipophilicity Membrane permeability ADME prediction

Higher Topological Polar Surface Area (TPSA 81.42 Ų) vs. Methyl Analog (TPSA 72.19 Ų) Tunes Solubility and BBB Penetration Profile

The target compound's TPSA of 81.42 Ų is 9.23 Ų higher than that of the 4-methylphenyl analog 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid (CAS 1017117-30-4, TPSA 72.19 Ų) . This difference is attributable to the ethoxy oxygen atom, which adds both polar surface area and hydrogen-bond acceptor capacity (5 vs. 4 HBA). Compounds with TPSA > 80 Ų generally exhibit reduced passive blood-brain barrier penetration but improved aqueous solubility, providing a differentiated pharmacokinetic profile.

Polar surface area Solubility Blood-brain barrier

Free Carboxylic Acid Moiety Enables Direct Derivatization Without Deprotection – A Key Procurement Criterion for Medicinal Chemistry

Unlike the closed-ring analog 6-(4-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (MW 218.25 g/mol) which lacks a carboxylic acid functionality , the target compound bears a free –COOH group that enables direct amide coupling, esterification, or salt formation without protective group manipulation [1]. This functional group is also present but in a different topological orientation in the positional isomer CAS 1255785-01-3, which may exhibit divergent reactivity in sterically demanding coupling reactions due to the linear vs. α-branched attachment.

Synthetic handle Amide coupling Building block utility

Increased Heavy Atom Count and Molecular Weight vs. Methyl and Fluoro Analogs May Favor Target Binding Through Enhanced Van der Waals Contacts

The target compound (MW 288.30, heavy atom count 21) is heavier and larger than both the 4-methylphenyl analog (MW 258.27, heavy atoms 19) and the 4-fluorophenyl analog (MW 262.24, heavy atoms 19) . The added ethoxy oxygen and methylene carbon extend the molecular surface area, potentially enabling additional van der Waals contacts within hydrophobic enzyme pockets. Class-level SAR from pyridazinone kinase inhibitor programs indicates that 4-alkoxyphenyl substituents can fill lipophilic sub-pockets not accessible to smaller 4-methyl or 4-fluoro groups [1].

Molecular recognition Van der Waals interactions Ligand efficiency

Recommended Research and Procurement Application Scenarios for 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring 4-Ethoxyphenyl Hydrophobic Pocket Occupancy

Based on class-level SAR indicating that 4-alkoxyphenyl substituents access lipophilic sub-pockets in kinase active sites not reachable by methyl or fluoro analogs [1], this compound is the appropriate procurement choice for kinase inhibitor programs targeting C-terminal Src kinase (CSK), c-Met, or analogous enzymes where extended hydrophobic contacts enhance potency and selectivity. The α-methyl propanoic acid scaffold may further reduce metabolic N-dealkylation compared to straight-chain analogs.

Synthetic Building Block for Amide Library Production via Carboxylic Acid Handle

The free carboxylic acid moiety enables direct HATU- or EDC-mediated amide coupling with diverse amine partners (primary, secondary, heterocyclic) for generating focused compound libraries [2]. The α-methyl branching provides steric differentiation from the linear positional isomer CAS 1255785-01-3, which can affect coupling rates and product yields in parallel synthesis workflows.

Cell-Based Assays Where Moderate Lipophilicity (LogP 1.95) Balances Permeability and Solubility

The compound's LogP of 1.95 represents a balanced lipophilicity profile suitable for cell permeability without excessive non-specific binding or precipitation issues common with highly lipophilic analogs . This makes it a preferred candidate for phenotypic screening campaigns where intracellular target engagement and aqueous solubility must be simultaneously optimized.

Peripheral Target Programs Requiring Restricted CNS Penetration

With a TPSA of 81.42 Ų exceeding the generally accepted 60-70 Ų threshold for passive BBB penetration , this compound is better suited for peripheral target indications compared to the methyl analog (TPSA 72.19 Ų). Procurement should prioritize this compound when CNS exclusion is desired to minimize neurological off-target effects.

Quote Request

Request a Quote for 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.